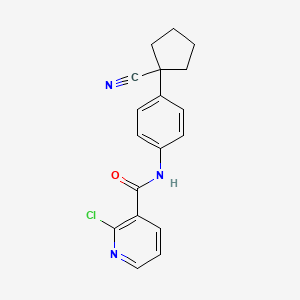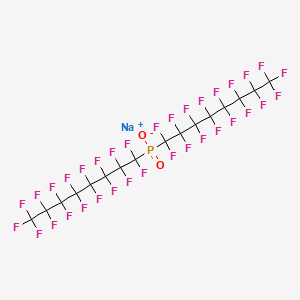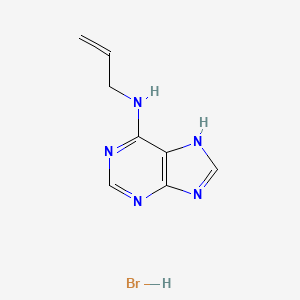
N-prop-2-enyl-7H-purin-6-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-prop-2-enyl-7H-purin-6-amine;hydrobromide, also known as N-prop-2-enyl-7H-purin-6-amine hydrobromide, is a compound with a wide range of applications in scientific research. It has been used in various studies for its ability to act as a reagent in the synthesis of other compounds, its biochemical and physiological effects, and its potential for use in laboratory experiments.
Scientific Research Applications
Synthetic Studies and Tautomerism
N-prop-2-enyl-7H-purin-6-amine;hydrobromide is explored in the field of synthetic organic chemistry. Studies like those by Roggen and Gundersen (2008) have focused on the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally related to this compound. These compounds show varying tautomer ratios and are identified using NMR methods, indicating their potential in diverse synthetic applications (Roggen & Gundersen, 2008).
C-H Functionalization and Hydrogen Bonding
Another research domain is the controlled C-H functionalization using purine derivatives. Kim et al. (2014) developed a method for selective C-H functionalization of 6-arylpurines. This method utilizes the purine moiety for directing C-H bond activation, indicating the potential of purine derivatives, including this compound, in complex organic syntheses (Kim et al., 2014).
Synthesis of Purine and 2-Aminopurine Conjugates
Gruzdev et al. (2015) worked on the synthesis of novel N-(purin-6-yl)- and N-(2-aminopurin-6-yl) derivatives of heterocyclic amines. This research highlights the versatility of purine derivatives in forming conjugates with heterocyclic amines, suggesting the utility of this compound in similar conjugation reactions (Gruzdev et al., 2015).
Acyclic Nucleotide Analogues Synthesis
The compound also finds application in the synthesis of acyclic nucleotide analogues. Alexander et al. (2000) explored the reaction of purin-2(3H)-one derivatives, which shares structural similarities with this compound, for creating nucleotide analogues. This indicates potential applications of this compound in the development of novel nucleotide-like molecules (Alexander et al., 2000).
Discovery and Evaluation of Anticancer Agents
In medicinal chemistry, purine derivatives like this compound are evaluated for their therapeutic potential. Kapadiya and Khunt (2018) discovered hybrid purine-quinoline molecules with significant cytotoxic activity against cancer cell lines. This suggests the possibility of using this compound derivatives in cancer research (Kapadiya & Khunt, 2018).
Properties
IUPAC Name |
N-prop-2-enyl-7H-purin-6-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.BrH/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7;/h2,4-5H,1,3H2,(H2,9,10,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMSOBOCCXUHQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1NC=N2.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

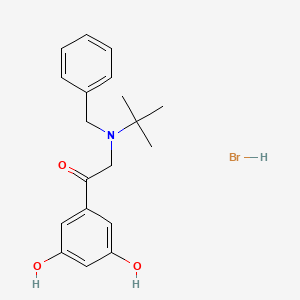
![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)

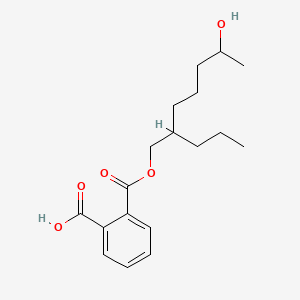

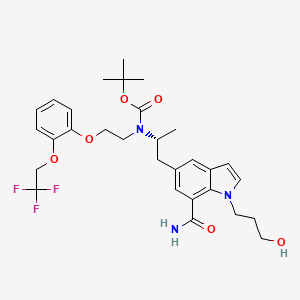
![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)
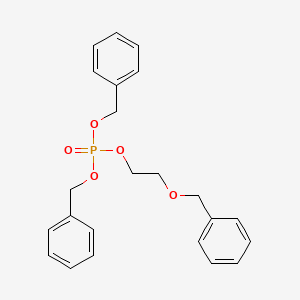
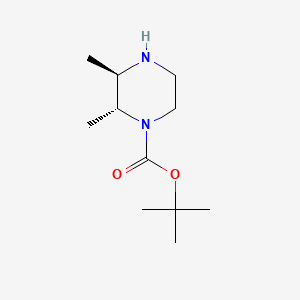

![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)
